
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide is a complex organic compound characterized by its unique structure, which includes both piperazine and pyrrolidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of piperazine with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonamide group. This is followed by the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often involves methylation to achieve the dimethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved sulfonyl derivatives.
Substitution: Various substituted piperazine and pyrrolidine derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)benzenesulfonamide
- N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
Uniqueness
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-1-piperazinesulfonamide is unique due to its dual ring structure, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds, potentially offering unique interactions with molecular targets and different reactivity profiles.
Propriétés
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylsulfonylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4S2/c1-11(2)19(15,16)13-7-9-14(10-8-13)20(17,18)12-5-3-4-6-12/h3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCERZPYGXKYUNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)S(=O)(=O)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
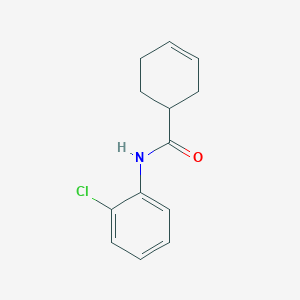


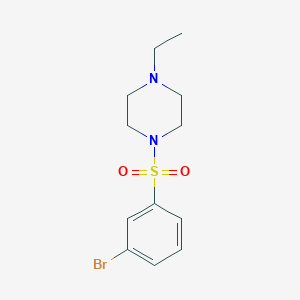

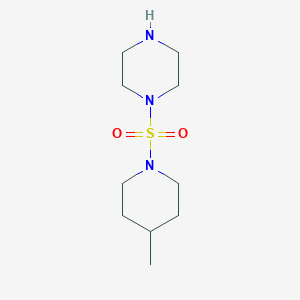
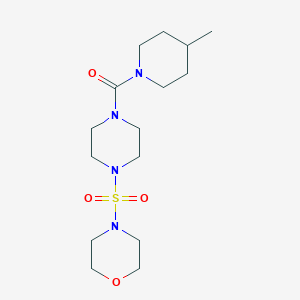




![3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate](/img/structure/B359438.png)
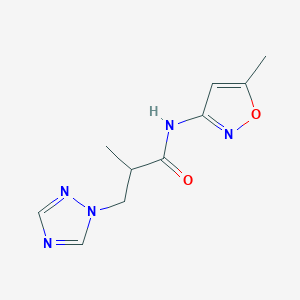
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)
